molecular formula C6H6O2S B156291 5-Methyl-2-thiophenecarboxylic acid CAS No. 1918-79-2

5-Methyl-2-thiophenecarboxylic acid

Cat. No. B156291
CAS RN: 1918-79-2
M. Wt: 142.18 g/mol
InChI Key: VCNGNQLPFHVODE-UHFFFAOYSA-N
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Description

5-Methyl-2-thiophenecarboxylic acid is an organic compound with the molecular formula C6H6O2S . It is characterized by its methyl and thiophene functional groups, which contribute to its unique properties and reactivity . This compound is capable of donating a hydron to an acceptor (Bronsted base) .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-thiophenecarboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) .


Chemical Reactions Analysis

5-Methyl-2-thiophenecarboxylic acid is known for its presence in various chemical reactions and processes . For instance, thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .


Physical And Chemical Properties Analysis

5-Methyl-2-thiophenecarboxylic acid has a molecular weight of 142.18 . It appears as a white to light yellow to dark green powder or crystal . Its melting point ranges from 135 to 138°C . It is very soluble in water .

Scientific Research Applications

Use in Microbial Metabolism Studies

  • Application : 5-Methyl-2-thiophenecarboxylic acid has been identified as a metabolic product in the bacterial metabolism of 2,5-dialkylthiophenes, which are found in bitumens and crude oils .
  • Method : In these studies, bacteria are cultured with 2,5-dialkylthiophenes as the only source of carbon, and the metabolic products are identified through techniques such as gas chromatography and mass spectrometry .
  • Results : Previous studies have shown that bacterial metabolism of some 2,5-dialkylthiophenes with a methyl substituent leads to the formation of 5-methyl-2-thiophenecarboxylic acid .

Use as a Chemical Intermediate

  • Application : 5-Methyl-2-thiophenecarboxylic acid is a chemical compound that can be used as an intermediate in various chemical reactions .
  • Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction being carried out .
  • Results : The outcomes of these reactions would also vary depending on the specific reaction conditions and the other reactants involved .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNGNQLPFHVODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172712
Record name 5-Methylthiophene-2-carboxylic acid
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-thiophenecarboxylic acid

CAS RN

1918-79-2
Record name 5-Methyl-2-thiophenecarboxylic acid
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Record name 5-Methylthiophene-2-carboxylic acid
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Record name 5-METHYL-2-THIOPHENECARBOXYLIC ACID
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Record name 5-Methylthiophene-2-carboxylic acid
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Record name 5-methylthiophene-2-carboxylic acid
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Record name 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
C Kazak, H Göker, S Íde - Acta Crystallographica Section E: Structure …, 2003 - scripts.iucr.org
… The synthesis of (I [link] ) was performed by the esterification of 2′-hydroxyacetophenone with 5-methyl-2-thiophenecarboxylic acid chloride in pyridine, as is shown in the Scheme. The …
Number of citations: 1 scripts.iucr.org
MAVR da Silva, AFLOM Santos - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… molecular structure of 5-methyl-2-thiophenecarboxylic acid. This … [17] have shown that 5-methyl-2-thiophenecarboxylic acid … acid and 5-methyl-2-thiophenecarboxylic acid were identified…
Number of citations: 33 www.sciencedirect.com
PM Fedorak, DL Coy, TM Peakman - Biodegradation, 1996 - Springer
… of 5-methyl-2-thiophenecarboxylic acid, but no dicarboxylic acid was detected. No decrease in 5-methyl-2thiophenecarboxylic acid … containing 5-methyl-2thiophenecarboxylic acid and …
Number of citations: 12 link.springer.com
P Segľa, V Kuchtanin, M Tatarko, J Švorec, J Moncol… - Chemical Papers, 2018 - Springer
… The blue crystals of complex I were obtained by dissolving copper(II) nitrate (2.5 mmol) and double the quantities of 5-methyl-2-thiophenecarboxylic acid, NaOH and 4-pyridinemethanol …
Number of citations: 9 link.springer.com
PM Fedorak, TM Peakman - Biodegradation, 1991 - Springer
… of 5-methyl-2-thiophenecarboxylic acid just before the beginning of the extraction procedure. There was no difficulty quantitatively recovering the 5methyl-2-thiophenecarboxylic acid. …
Number of citations: 14 link.springer.com
WG Blenderman, MM Joullie… - The Journal of Organic …, 1983 - ACS Publications
… The relationship between 5-methyl-2-thiophenecarboxylic acid (lb) and leaf alcohol is … Reduction of 5-Methyl-2-thiophenecarboxylic Acid (lb) Using Three Equivalents of Lithium. The …
Number of citations: 25 pubs.acs.org
E Rudiño-Piñera, K Panneerselvam… - … Section C: Crystal …, 1996 - scripts.iucr.org
… 5-Methyl-2-thiophenecarboxylic Acid … The present X-ray diffraction study establishes the molecular structure of 5-methyl-2-thiophenecarboxylic acid, C 6 H 6 O 2 S. The crystal …
Number of citations: 5 scripts.iucr.org
V Kuchtanin, J Moncol, J Mroziński, B Kalińska… - Polyhedron, 2013 - Elsevier
… Copper(II) nitrate (2.5 mmol), 5-methyl-2-thiophenecarboxylic acid (5 mmol) as well as equimolar quantity of sodium hydroxide and N-methylnicotinamide (5 mmol) were dissolved in 50 …
Number of citations: 21 www.sciencedirect.com
NJ Shay - 1971 - open.bu.edu
It has previously been reported by Wells and Lloyd that 5-MTC has prolonged hypocalcemic and hypophosphatemic effects and that it can inhibit the hypercalcemic actions of …
Number of citations: 2 open.bu.edu
AJ de Dominicis - 1963 - search.proquest.com
… (0.17 mole) of 5-methyl-2-thiophenecarboxylic acid at such a rate that the temperature of the reaction mixture was held at -10 to -5 . All additions were made with mechanical stirring. …
Number of citations: 0 search.proquest.com

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